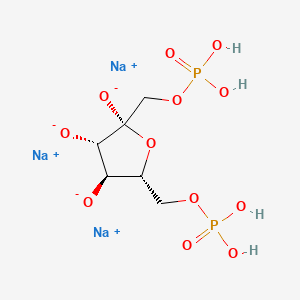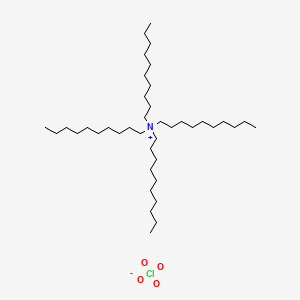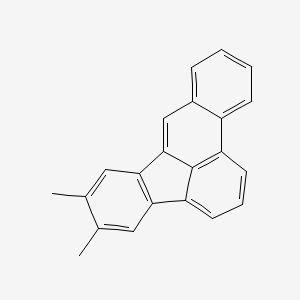
5,6-Dimethylbenzo(b)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(b)fluoranthene, featuring two methyl groups at the 5 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzo(b)fluoranthene can be achieved through a one-pot solid-state reaction. This involves the reductive cleavage of corannulene using an electron shuttle such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) and a reducing agent like zinc powder . The reaction conditions typically include heating the mixture to facilitate the cleavage and subsequent planarization of the corannulene structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the aromatic system, potentially leading to the formation of new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
5,6-Dimethylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Medicine: Investigations into its potential therapeutic applications, such as anticancer properties, are ongoing.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can induce mutagenicity by causing DNA damage, primarily targeting guanine and cytosine bases . This damage can result in mutations and potentially lead to carcinogenesis. The compound’s metabolites are responsible for these effects, and the pathways involved include metabolic activation and DNA repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(b)fluoranthene: The parent compound, lacking the methyl groups at the 5 and 6 positions.
1-Methylbenzo(b)fluoranthene: A derivative with a single methyl group.
3-Methylbenzo(b)fluoranthene: Another methylated derivative with the methyl group at the 3 position.
1,3-Dimethylbenzo(b)fluoranthene: A compound with two methyl groups at the 1 and 3 positions.
Uniqueness
5,6-Dimethylbenzo(b)fluoranthene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s electronic properties and its interaction with biological molecules, making it distinct from other methylated benzo(b)fluoranthene derivatives.
Propriétés
Numéro CAS |
95741-53-0 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
18,19-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C22H16/c1-13-10-19-18-9-5-8-17-16-7-4-3-6-15(16)12-21(22(17)18)20(19)11-14(13)2/h3-12H,1-2H3 |
Clé InChI |
NNPXJNHIPBFDOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C5=C3C2=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


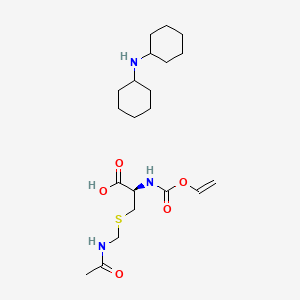
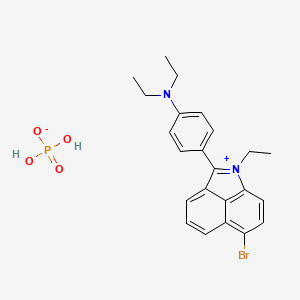
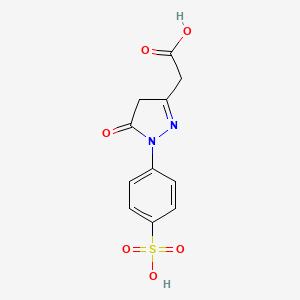

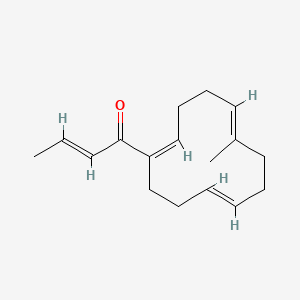
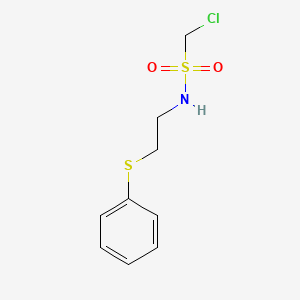

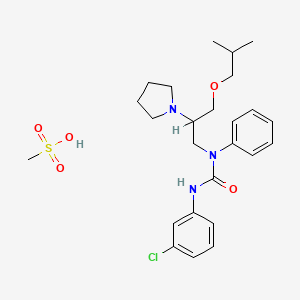
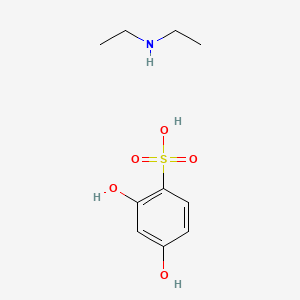

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
